molecular formula C9H14N2O2S B2419420 N-(4-aminophenyl)propane-1-sulfonamide CAS No. 337912-52-4

N-(4-aminophenyl)propane-1-sulfonamide

Cat. No.: B2419420
CAS No.: 337912-52-4
M. Wt: 214.28
InChI Key: DUUBLKMKQRMPKH-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)propane-1-sulfonamide is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propane sulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)propane-1-sulfonamide typically involves the reaction of 4-nitrophenylpropane-1-sulfonamide with reducing agents to convert the nitro group to an amino group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-(4-aminophenyl)propane-1-sulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with proteins, affecting their structure and function. These interactions are crucial for its biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)propane-1-sulfonamide
  • N-(4-nitrophenyl)propane-1-sulfonamide
  • N-(4-hydroxyphenyl)propane-1-sulfonamide

Uniqueness

N-(4-aminophenyl)propane-1-sulfonamide is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interactions. Its amino group provides versatility in forming hydrogen bonds, while the sulfonamide group offers stability and reactivity in various conditions .

Properties

IUPAC Name

N-(4-aminophenyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUBLKMKQRMPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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